molecular formula C8H12F2O2 B2504311 4,4-Difluorocycloheptane-1-carboxylic acid CAS No. 2247102-30-1

4,4-Difluorocycloheptane-1-carboxylic acid

Cat. No.: B2504311
CAS No.: 2247102-30-1
M. Wt: 178.179
InChI Key: GAHFMPOQHGQMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorocycloheptane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12F2O2 and its molecular weight is 178.179. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Building Blocks in Drug Discovery

1-Amino-4,4-difluorocyclohexanecarboxylic acid, a closely related compound, has been identified as a promising building block for drug discovery due to its fluorinated analogue's significant pharmacological relevance. The synthesis from commercially available materials showcases its potential impact on drug properties, including conformation, lipophilicity, acidity, and fluorescent characteristics, suggesting varied practical applications in medicinal chemistry (Mykhailiuk et al., 2013).

Advanced Synthesis Techniques

The development of bench-stable fluorination reagents like CpFluor for the deoxyfluorination of carboxylic acids to acyl fluorides represents a significant advancement in synthetic chemistry. This method allows for the efficient transformation of various carboxylic acids into their acyl fluoride counterparts under neutral conditions, enabling a broader range of synthetic applications for fluorinated compounds (Wang et al., 2021).

Catalysis and Peptide Design

In peptide design, the use of rigid bicyclic β-amino acids like (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid to induce reverse turns into peptides is a notable application. This approach facilitates the synthesis of peptides with defined structures and potentially enhances their biological activity, illustrating the role of fluorinated cycloheptane derivatives in the development of new peptidomimetics (André et al., 2012).

Environmental and Material Science Applications

Difluoromethylene compounds, including derivatives of 4,4-difluorocycloheptane-1-carboxylic acid, have been explored as precursors to a wide range of functional materials, including ketones, carboxylic acids, esters, amides, and carbonates. Their reactivity and the ability to form diverse compounds highlight their significance in material science and environmental studies, offering pathways to novel materials and insights into pollution and remediation strategies (Guo & Shreeve, 2007).

Mechanism of Action

The mechanism of action of 4,4-Difluorocycloheptane-1-carboxylic acid in chemical reactions is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information for 4,4-Difluorocycloheptane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4,4-difluorocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)4-1-2-6(3-5-8)7(11)12/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFMPOQHGQMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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